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A comprehensive analysis of preclinical data reveals that HG122, a novel small molecule

compound, effectively overcomes resistance to enzalutamide in prostate cancer cell lines by

promoting the degradation of the androgen receptor (AR). In direct comparisons, HG122 shows

greater inhibition of tumor growth both in vitro and in vivo than the current standard-of-care

antiandrogen, enzalutamide. This positions HG122 as a promising therapeutic candidate for

patients with advanced, castration-resistant prostate cancer (CRPC) who have developed

resistance to second-generation antiandrogen therapies.

Prostate cancer progression is heavily reliant on the androgen receptor signaling axis. While

drugs like enzalutamide, which antagonize this pathway, are initially effective, a significant

number of patients develop resistance, often due to mechanisms that reactivate AR signaling,

such as the expression of AR splice variants like AR-V7.[1][2] HG122 offers a distinct

mechanism of action by inducing the degradation of the AR protein, thereby eliminating the

driver of tumor growth.[3][4]

Comparative Efficacy of HG122 in Enzalutamide-
Resistant Cell Lines
Studies in the enzalutamide-resistant 22Rv1 cell line, which expresses both full-length AR and

the AR-V7 splice variant, highlight the superior activity of HG122. While 10 µM of enzalutamide

had no significant effect on the growth of 22Rv1 cells, a lower concentration of 2.5 µM HG122
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resulted in remarkable inhibition.[4] The half-maximal inhibitory concentration (IC50) of HG122
in AR-positive prostate cancer cells is in the range of 7-9 µM, whereas in AR-negative cells, it is

above 20 µM, indicating a specific action against AR-driven cancers.[4][5]

In vivo studies further substantiate these findings. In an orthotopic xenograft model using

22Rv1 cells in castrated mice, daily administration of HG122 at 10 mg/kg led to an 82%

reduction in tumor volume.[4] In contrast, enzalutamide at the same dosage only achieved a

60% reduction in tumor volume.[4]
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The therapeutic strategy of AR degradation is being explored with other modalities, most

notably Proteolysis Targeting Chimeras (PROTACs). These molecules induce the degradation

of target proteins by hijacking the cell's ubiquitin-proteasome system.

Alternative Compound Mechanism

Reported Efficacy in

Enzalutamide-Resistant

Models

ARD-61 PROTAC AR Degrader

More potent than enzalutamide

in inhibiting cell growth and

inducing apoptosis. Effective in

enzalutamide-resistant

xenograft models and induces

complete AR degradation in

tumor tissue.[2][6][7][8][9]

ARCC-4 PROTAC AR Degrader

A low-nanomolar AR degrader

that degrades approximately

95% of cellular AR. It is

effective against clinically

relevant AR point mutants.[10]

IRC117539 Small Molecule AR Degrader

Induces proteasome-

dependent degradation of both

full-length AR and the AR-V7

splice variant in 22Rv1 cells.

[11]

While direct head-to-head studies of HG122 against these other AR degraders are not yet

available, the existing data for each compound in comparison to enzalutamide underscores the

potential of AR degradation as a superior strategy for treating resistant prostate cancer.

Mechanism of Action: HG122-Induced AR
Degradation
HG122's primary mechanism is the promotion of AR protein degradation via the proteasome

pathway.[3][4] This leads to a downstream reduction in the transcription of AR target genes that
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are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen

(PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[3][4] Notably, HG122 does not

affect the mRNA levels of the AR gene itself, indicating its action is at the protein level.[4]
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In Vitro Studies

In Vivo Studies

Culture Enzalutamide-
Resistant Cell Lines

(e.g., 22Rv1)

Treat with HG122,
Enzalutamide, or Control

Cell Viability Assay
(MTS)

Western Blot
(AR Protein)

qPCR
(PSA, TMPRSS2 mRNA)

Establish Orthotopic
Xenografts (22Rv1)

Treat Mice with HG122,
Enzalutamide, or Control

Monitor Tumor
Volume

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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